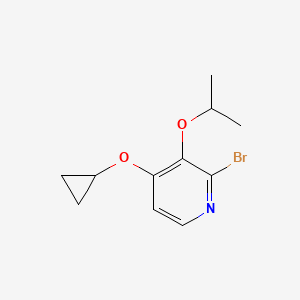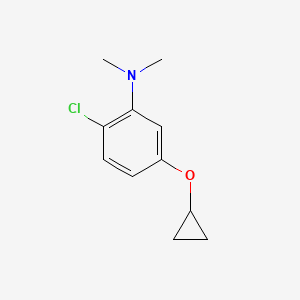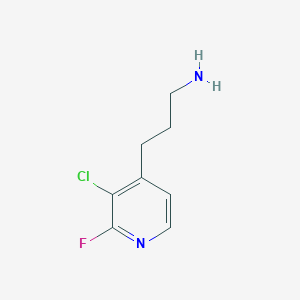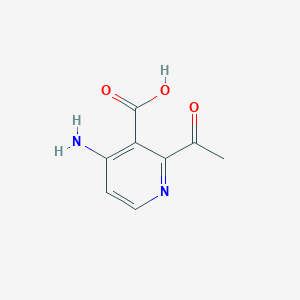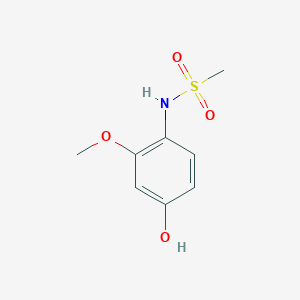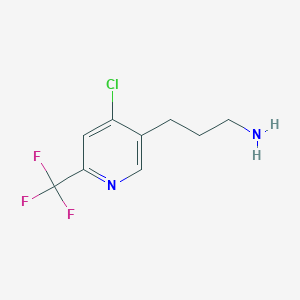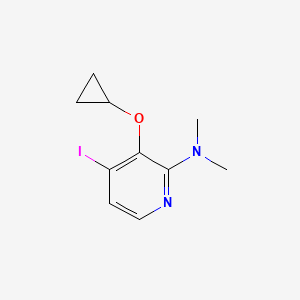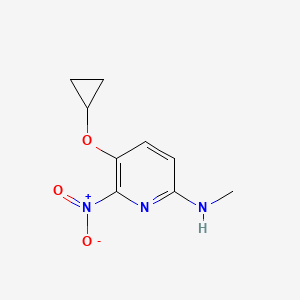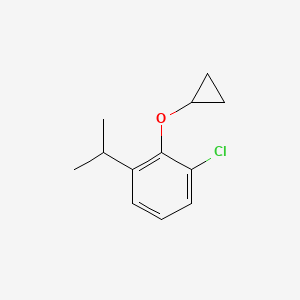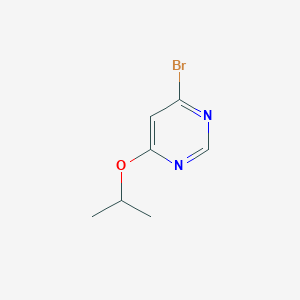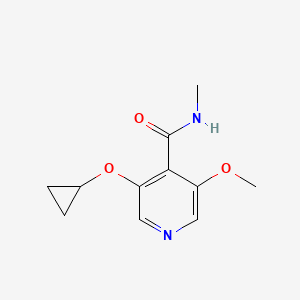
3-Cyclopropoxy-5-methoxy-N-methylisonicotinamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Cyclopropoxy-5-methoxy-N-methylisonicotinamide is a chemical compound with the molecular formula C11H14N2O3 and a molecular weight of 222.24 g/mol It is characterized by the presence of a cyclopropoxy group, a methoxy group, and an N-methylisonicotinamide moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Cyclopropoxy-5-methoxy-N-methylisonicotinamide typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of 3-cyclopropoxy-5-methoxyisonicotinic acid with N-methylamine in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine. The reaction is carried out in an organic solvent such as dichloromethane at room temperature, followed by purification through column chromatography to obtain the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.
化学反応の分析
Types of Reactions
3-Cyclopropoxy-5-methoxy-N-methylisonicotinamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The methoxy and cyclopropoxy groups can be substituted with other functional groups through nucleophilic substitution reactions using appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in tetrahydrofuran.
Substitution: Nucleophiles such as alkoxides or amines in the presence of a base like sodium hydride.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can result in the formation of various substituted derivatives with different functional groups.
科学的研究の応用
3-Cyclopropoxy-5-methoxy-N-methylisonicotinamide has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals
作用機序
The mechanism of action of 3-Cyclopropoxy-5-methoxy-N-methylisonicotinamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in disease pathways, leading to therapeutic effects. The exact molecular targets and pathways involved are subject to ongoing research and may vary depending on the specific application .
類似化合物との比較
Similar Compounds
3-Cyclopropoxy-2-methoxy-N-methylisonicotinamide: This compound has a similar structure but with the methoxy group at a different position on the isonicotinamide ring.
3-Cyclopropoxy-5-(methylthio)isonicotinamide: This compound contains a methylthio group instead of a methoxy group.
Uniqueness
3-Cyclopropoxy-5-methoxy-N-methylisonicotinamide is unique due to its specific substitution pattern and the presence of both cyclopropoxy and methoxy groups. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications.
特性
分子式 |
C11H14N2O3 |
|---|---|
分子量 |
222.24 g/mol |
IUPAC名 |
3-cyclopropyloxy-5-methoxy-N-methylpyridine-4-carboxamide |
InChI |
InChI=1S/C11H14N2O3/c1-12-11(14)10-8(15-2)5-13-6-9(10)16-7-3-4-7/h5-7H,3-4H2,1-2H3,(H,12,14) |
InChIキー |
AHTBDXNANMHTSE-UHFFFAOYSA-N |
正規SMILES |
CNC(=O)C1=C(C=NC=C1OC)OC2CC2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



